

# Application Notes: Electrochemical Detection of Antimony(III) using Voltammetry

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Compound of Interest		
Compound Name:	Antimony(3+)	
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#### Introduction

Antimony (Sb) is a toxic heavy metal element of significant environmental concern due to its increasing presence from industrial applications and natural occurrences. The trivalent form, Antimony(III) or Sb(III), is particularly toxic. Consequently, the development of sensitive, selective, and rapid methods for its detection is crucial for environmental monitoring and public health safety. Electrochemical techniques, particularly voltammetry, offer compelling advantages for this purpose, including high sensitivity, low cost, portability, and simplicity.[1][2] This document provides detailed application notes and protocols for the determination of Sb(III) using various voltammetric methods.

#### Core Principles of Voltammetric Detection

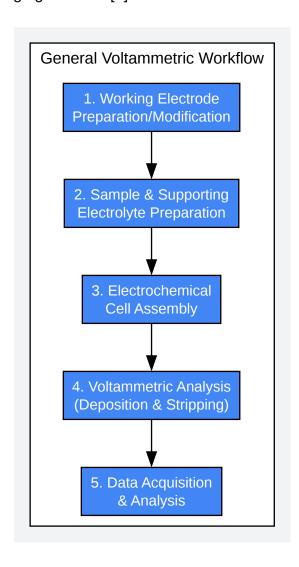
Voltammetric analysis of antimony typically employs stripping techniques to achieve the low detection limits required for environmental and biological samples. The general principle involves a two-step process:

- Preconcentration/Deposition: Sb(III) ions in the sample solution are accumulated onto the working electrode surface at a fixed, negative potential. This is a reductive step where Sb(III) is reduced to metallic antimony, Sb(0).
- Stripping/Measurement: The potential is then scanned in the positive (anodic) direction. The accumulated Sb(0) is oxidized (stripped) back into Sb(III) ions. This electrochemical reaction



generates a current, which appears as a peak in the voltammogram. The height or area of this peak is directly proportional to the concentration of Sb(III) in the sample.[3]

Commonly used voltammetric waveforms for this purpose include Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV), which offer enhanced sensitivity by minimizing background charging currents.[4]



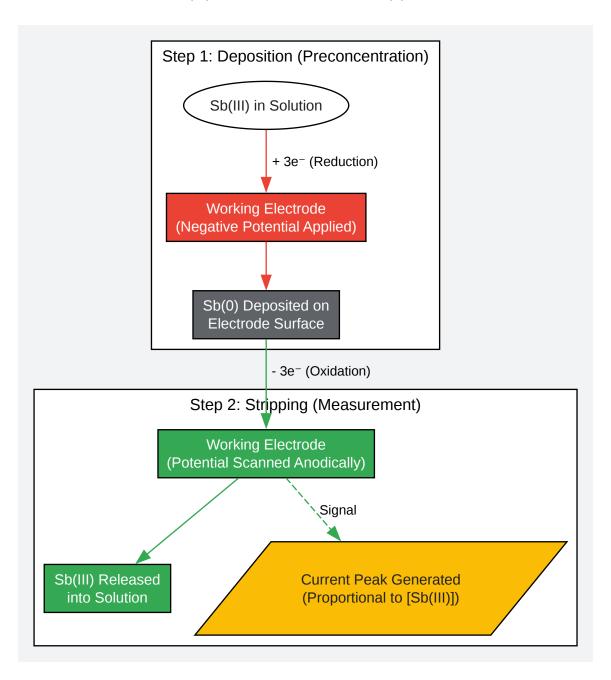
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Caption: General workflow for voltammetric analysis of Antimony(III).

# Signaling Pathway: Anodic Stripping Voltammetry (ASV)



The fundamental electrochemical process for the detection of Sb(III) via ASV involves the reversible reaction between Sb(III) and its metallic form, Sb(0), at the electrode surface.



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Caption: Electrochemical principle of Anodic Stripping Voltammetry for Sb(III).

## **Quantitative Data Summary**



## Methodological & Application

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The performance of various electrochemical sensors for Sb(III) detection is summarized below. The choice of electrode material and voltammetric technique significantly impacts the analytical performance.



Working Electrode (WE)	Voltammetri c Method	Supporting Electrolyte	Linear Range (M)	Limit of Detection (LOD) (M)	Reference
Boron-Doped Diamond Nanoparticles on Screen- Printed Electrode (SPE)	Square Wave Voltammetry (SWV)	0.1 M Acetate Buffer (pH 4.5)	1.9 x 10 <sup>-7</sup> - 5.9 x 10 <sup>-7</sup>	2.41 x 10 <sup>-8</sup>	[5][6]
Mercury Film on Screen- Printed Electrode (SPE)	Differential Pulse Anodic Stripping Voltammetry (DPASV)	3.0 M HCI	9.9 x 10 <sup>-9</sup> - 8.26 x 10 <sup>-8</sup>	1.27 x 10 <sup>-8</sup>	[1][7]
Phenylfluoron e-Modified Carbon Paste Electrode (CPE)	Differential Pulse Anodic Stripping Voltammetry (DPASV)	2.0 M HCI	2.0 x 10 <sup>-8</sup> - 1.0 x 10 <sup>-6</sup>	8.9 x 10 <sup>-9</sup>	[8]
Bi <sub>2</sub> MoO <sub>6</sub> /Gra phene Oxide on SPE	Not Specified	Not Specified	4.0 x 10 <sup>-8</sup> - 6.4 x 10 <sup>-7</sup>	2.3 x 10 <sup>-8</sup>	[9]
MWCNT- Modified Glassy Carbon Electrode (GCE)	Square Wave Stripping Voltammetry (SWV)	0.1 M HCI + 0.1 M KCI	3.3 x 10 <sup>-7</sup> - 2.1 x 10 <sup>-6</sup>	2.6 x 10 <sup>-9</sup>	[10]
Bismuth Film Electrode (ex situ) with Gallic Acid	Square Wave Adsorptive Cathodic Stripping Voltammetry	0.1 M Acetate Buffer (pH 4.8)	1.6 x 10 <sup>-8</sup> - 2.1 x 10 <sup>-7</sup>	4.9 x 10 <sup>-10</sup>	[11]



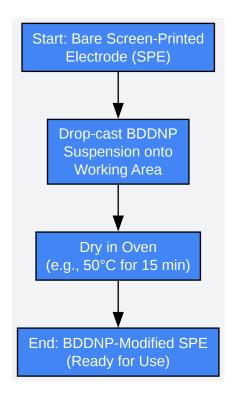
## **Experimental Protocols**

Detailed methodologies for key experiments are provided below.

## Protocol 1: SWV with Boron-Doped Diamond Nanoparticle (BDDNP) Modified Electrode

This protocol is based on the work by Sari et al. for the sensitive detection of Sb(III) in water samples.[5][6]

#### 1. Electrode Modification Workflow



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Caption: Workflow for preparing a BDDNP-modified screen-printed electrode.

- 2. Materials and Reagents
- Screen-Printed Electrode (SPE)
- Boron-Doped Diamond Nanoparticles (BDDNPs)



- Antimony(III) standard solution (e.g., 60 μM)
- Acetate buffer solution (0.1 M, pH 4.5)
- Potentiostat/Galvanostat system
- 3. Procedure
- Electrode Preparation: Prepare a BDDNP-modified SPE as described in the workflow diagram above.
- Electrochemical Cell Setup: Place a 60 μL drop of the 0.1 M acetate buffer solution onto the active area of the BDDNP-SPE, sufficient to cover the working, reference, and counter electrodes.
- Sample Addition: Add a small volume (e.g., 1.33 μL) of the 60 μM Sb(III) standard or sample into the buffer solution on the electrode.
- Equilibration: Allow the solution to equilibrate for 5 seconds.
- Voltammetric Measurement (SWV):
  - Scan the potential from -1.0 V to +1.0 V.
  - SWV Parameters:
    - Amplitude: 0.05 V[5][6]
    - Frequency: 50 Hz[5][6]
    - Potential Step (E-step): 0.05 V[5][6]
- Data Analysis: The concentration of Sb(III) is determined from the peak current of the resulting square wave voltammogram. A calibration curve is generated by plotting peak currents against known Sb(III) concentrations.
- 4. Interference Study To assess selectivity, the procedure is repeated after adding potential interfering ions (e.g., Cd<sup>2+</sup>, Fe<sup>3+</sup>, Co<sup>2+</sup>, Pb<sup>2+</sup>) to the sample at a 1:1 concentration ratio with



Sb(III).[5] The change in the Sb(III) peak current is monitored to determine the extent of interference.

### **Protocol 2: DPASV with In-Situ Mercury Film Electrode**

This protocol is adapted from the method by Domínguez-Renedo et al. for Sb(III) determination using a mercury film on a screen-printed electrode.[1][7]

- 1. Materials and Reagents
- Graphite Screen-Printed Carbon Electrode (SPCE)
- Mercury(II) solution (e.g., 800 mg/L Hg<sup>2+</sup> in 0.1 M HCl)
- Antimony(III) standard solution
- Supporting Electrolyte: 3.0 M HCl
- Potentiostat/Galvanostat system with a stirring unit
- 2. Procedure
- In-Situ Mercury Film Formation:
  - Pipette a known volume of the supporting electrolyte (3.0 M HCl) and the mercury solution into the electrochemical cell.
  - Apply a deposition potential of -0.90 V for 600 seconds with stirring to form the mercury film on the SPCE.[1]
- Sample Addition: Add a known concentration of Sb(III) standard or sample to the cell.
- Preconcentration (Deposition) Step:
  - Apply a deposition potential of -0.70 V for a fixed time (e.g., 718 seconds) while stirring the solution.[1] This reduces Sb(III) to Sb(0) and amalgamates it with the mercury film.
- Equilibration Step: Stop the stirring and allow the solution to become quiescent for 10 seconds.



- Stripping Step (DPASV Measurement):
  - Scan the potential anodically from -0.70 V to 0.00 V.
  - DPASV Parameters:

Potential Step: 0.006 V[1]

■ Modulation Time: 0.04 s[1]

Interval Time: 0.60 s[1]

 Data Analysis: Quantify Sb(III) concentration based on the peak current of the anodic stripping voltammogram.

## Protocol 3: Adsorptive Stripping Voltammetry (AdSV) with a Chemically Modified Electrode

This protocol describes a method for determining trace antimony using a carbon paste electrode (CPE) and pyrogallol red (PGR) as a complexing agent, adapted from a study by Liu et al.[12]

- 1. Materials and Reagents
- Carbon Paste Electrode (CPE): Typically a mix of graphite powder and paraffin oil (e.g., 75:25 w/w).
- Accumulation Medium: 0.10 M HCl solution containing 3.0 x 10<sup>-5</sup> M Pyrogallol Red (PGR).
- Stripping Medium (Electrolyte): 0.20 M HCl solution.
- Antimony(III) standard solution.
- Potentiostat/Galvanostat system with a stirring unit.
- 2. Procedure
- Accumulation (Non-electrochemical):



- Immerse the CPE into the accumulation medium (HCI + PGR) containing the Sb(III) sample.
- Stir the solution for a fixed time (e.g., 150 seconds) at open circuit. During this step, the
   Sb(III)-PGR complex adsorbs onto the electrode surface.[12]
- Electrode Transfer: Remove the electrode from the accumulation medium, rinse it gently with deionized water, and transfer it to the electrochemical cell containing the deaerated stripping medium (0.20 M HCl).
- Reduction Step:
  - Apply a potential of -0.50 V for 60 seconds to reduce the adsorbed Sb(III) complex to Sb(0).[12]
- Stripping Step (Measurement):
  - Immediately after the reduction step, scan the potential from -0.50 V to +0.20 V (e.g., using a differential pulse waveform).
- Data Analysis: The peak current from the anodic stripping of Sb(0) is proportional to the initial Sb(III) concentration. A second-order derivative of the signal can be used to improve resolution.[12]

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